Carbutamide
Overview
Description
Carbutamide is a first-generation anti-diabetic drug belonging to the sulfonylurea class. It was developed by Servier and patented in 1953, with approval for medical use granted in 1956 . This compound is primarily used to manage blood glucose levels in patients with diabetes mellitus by stimulating insulin release from pancreatic beta cells .
Mechanism of Action
Target of Action
Carbutamide is an anti-diabetic drug of the sulfonylurea class . The primary target of this compound is the Sulfonylurea Receptor (SUR) . The SUR is a regulatory subunit of the ATP-sensitive potassium channels (K_ATP channels) present on the pancreatic beta cells . These channels play a crucial role in insulin secretion .
Mode of Action
Like other sulfonylureas, it is believed to inhibit the atp-sensitive potassium channels on the beta cell membrane . This inhibition leads to depolarization and calcium influx, resulting in the release of insulin-containing granules by exocytosis . This effect is similar to that of glucose .
Biochemical Pathways
As a sulfonylurea, it is known to influence the insulin secretion pathway . By inhibiting the K_ATP channels, it triggers a cascade of events leading to insulin release . The downstream effects include increased glucose uptake and utilization, and decreased hepatic glucose production .
Pharmacokinetics
Like other sulfonylureas, it is expected to be absorbed orally, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of this compound’s action is the stimulation of insulin secretion from the pancreatic beta cells . This leads to a decrease in blood glucose levels, helping to manage the hyperglycemia associated with type 2 diabetes .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as diet, exercise, and overall health status can influence the body’s response to this compound .
Biochemical Analysis
Biochemical Properties
Carbutamide interacts with various enzymes, proteins, and other biomolecules. Detailed information about these interactions is not fully annotated yet
Cellular Effects
It is known that this compound can interact with other drugs, which may influence cell function . For instance, the metabolism of this compound can be increased when combined with Abatacept
Molecular Mechanism
It is known that this compound can interact with other drugs at the molecular level . For example, the metabolism of this compound can be decreased when combined with Abrocitinib
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbutamide can be synthesized through the reaction of 4-aminobenzenesulfonamide with butyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and stability assessments .
Chemical Reactions Analysis
Types of Reactions
Carbutamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonylurea derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonylurea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Carbutamide has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Carbutamide is compared with other sulfonylurea compounds such as tolbutamide, chlorpropamide, and acetohexamide:
Tolbutamide: Similar mechanism of action but requires higher doses for efficacy.
Chlorpropamide: More potent than this compound, with a longer duration of action.
Acetohexamide: Nearly twice as effective as tolbutamide due to structural modifications
This compound is unique in its balance of efficacy and safety, making it a valuable first-generation sulfonylurea for diabetes management.
Properties
IUPAC Name |
1-(4-aminophenyl)sulfonyl-3-butylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNNGKXZGSZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022741 | |
Record name | Carbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C | |
Record name | 1-BUTYL-3-SULFANILYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... SULFONYLUREAS CAUSE DEGRANULATION OF THE BETA CELLS, A PHENOMENON ASSOCIATED WITH INCR RATE OF SECRETION OF INSULIN. ...THEY ARE EFFECTIVE IN INSULIN-INDEPENDENT DIABETIC PATIENTS IN WHOM THE PANCREAS RETAINS THE CAPACITY TO SECRETE INSULIN. /SULFONYLUREAS/ | |
Record name | 1-BUTYL-3-SULFANILYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
339-43-5 | |
Record name | Carbutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbutamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13406 | |
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Record name | Carbutamide | |
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Record name | Carbutamide | |
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Record name | Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Carbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARBUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3K8P4869P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-BUTYL-3-SULFANILYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
144-145 °C | |
Record name | 1-BUTYL-3-SULFANILYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Carbutamide?
A1: While the exact mechanism remains incompletely understood, research suggests this compound exerts its hypoglycemic effect primarily by stimulating the release of insulin from the pancreas. [, , , ] This action is ineffective in individuals lacking sufficient functional pancreatic tissue, highlighting the essential role of endogenous insulin. [, , ]
Q2: Does this compound affect hepatic glucose production?
A2: Some studies suggest this compound may also impact hepatic glucose metabolism, potentially by inhibiting hepatic glucose-6-phosphatase activity, though the evidence is contradictory. [, , ] Further research is needed to clarify the extent and mechanisms of these effects.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C11H18N2O3S, and its molecular weight is 270.35 g/mol.
Q4: Are there any spectroscopic data available for this compound?
A4: Spectroscopic studies, particularly those employing spin trapping techniques, have been conducted to investigate the photodecomposition products of this compound. [] These studies provide insights into potential free radical formation upon light exposure, relevant to its phototoxic and photoallergic effects.
Q5: How does the structure of this compound contribute to its hypoglycemic activity?
A5: The sulfonylurea moiety in this compound is crucial for its hypoglycemic activity. Specifically, the presence of the para-amino group on the benzene ring appears to be essential, as its replacement with a methyl group (as in Tolbutamide) results in significantly reduced potency. []
Q6: Does the para-amino group in this compound have any other implications?
A6: The presence of the para-amino group renders this compound structurally similar to other antithyroid compounds, leading to potential antithyroid effects. [] This structural feature differentiates it from Tolbutamide, which lacks this particular side effect.
Q7: How is this compound absorbed and eliminated from the body?
A7: this compound is rapidly absorbed after oral administration, achieving satisfactory therapeutic responses with maintenance doses of around 1 gram per day. [] It is excreted slowly, leading to a relatively long half-life compared to other sulfonylureas like Tolbutamide. []
Q8: Does the acetylation status of this compound influence its effectiveness?
A8: Studies have shown that individuals who primarily excrete this compound in the acetylated form may exhibit a better response to the drug. [] In contrast, those who excrete it mostly in the free form might demonstrate a weaker response.
Q9: What are the main concerns regarding the long-term safety of this compound?
A9: While initially promising, long-term use of this compound revealed several safety concerns. [] The most significant is its potential to cause hematological toxicity, including agranulocytosis, a life-threatening condition. [, ] Additionally, allergic skin reactions and other adverse effects were reported, leading to its eventual withdrawal from the market.
Q10: Why was Tolbutamide favored over this compound despite its lower potency?
A10: Despite requiring higher doses for similar efficacy, Tolbutamide emerged as a preferred alternative due to its significantly better safety profile. [, , ] Unlike this compound, Tolbutamide lacks the para-amino group associated with hematological toxicity and exhibits a lower incidence of other adverse effects.
Q11: What analytical methods were employed to study this compound?
A11: Early studies utilized colorimetric and spectrophotometric methods to quantify this compound levels in biological samples. [] Later, high-performance liquid chromatography (HPLC) emerged as a more sensitive and specific technique for measuring drug concentrations. []
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